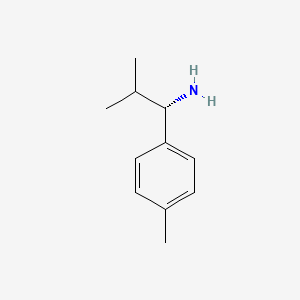

(S)-2-Methyl-1-(P-tolyl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(1S)-2-methyl-1-(4-methylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3/t11-/m0/s1 |

InChI Key |

DCGCLQGIZXOQQO-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C(C)C)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Methyl 1 P Tolyl Propan 1 Amine and Analogues

Stereoselective and Enantioselective Synthetic Approaches

The direct formation of the stereocenter at the benzylic position is a highly sought-after strategy. Several catalytic and stoichiometric methods have been developed to achieve high levels of enantioselectivity in the synthesis of chiral amines.

Asymmetric Hydrogenation of Imines and Related Unsaturated Precursors

Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for the synthesis of chiral amines. acs.orgnih.gov This approach typically involves the use of a transition metal catalyst, such as iridium, rhodium, or palladium, complexed with a chiral ligand. acs.orgresearchgate.net The precursor for (S)-2-Methyl-1-(P-tolyl)propan-1-amine would be the corresponding imine, N-(p-tolyl)isobutylimine. The hydrogenation of this substrate in the presence of a suitable chiral catalyst would furnish the desired (S)-enantiomer.

Recent advancements have highlighted the efficacy of iridium complexes with chiral phosphine-oxazoline (SIPHOX) ligands and P-stereogenic phosphine (B1218219) ligands for the asymmetric hydrogenation of a wide range of imines, achieving excellent yields and enantioselectivities. acs.org Manganese catalysts with facially coordinating P,N,N ligands have also emerged as effective for the enantioselective hydrogenation of ketimines, even when the imine is generated in situ. rsc.org

While a specific documented example for the asymmetric hydrogenation of N-(p-tolyl)isobutylimine to yield this compound is not prevalent in the reviewed literature, the general applicability of these catalytic systems to N-aryl and N-alkyl imines suggests it is a highly viable synthetic route. nih.gov The choice of catalyst and reaction conditions would be crucial in achieving high enantiomeric excess (ee).

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | nih.gov |

| Ni/BenzP* | N-aryl imino esters | Up to 98% | nih.gov |

| Mn-P,N,N complex | Indanone-derived imines | High | rsc.org |

| Pd(OAc)₂/Ligand | Sterically hindered N-tosylimines | Up to 99% | researchgate.net |

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds and an amine source, via an intermediate imine. libretexts.org For the synthesis of this compound, two primary reductive amination pathways can be envisioned:

From p-tolualdehyde and isopropylamine: The reaction would proceed through the in situ formation of N-isopropylidene-p-toluidine, which is then asymmetrically reduced.

From 4-methylacetophenone and ammonia (B1221849), followed by reductive amination with isobutyraldehyde.

The key to an enantioselective outcome lies in the use of a chiral reducing agent or a chiral catalyst during the reduction of the imine intermediate. kanto.co.jp Catalytic systems based on iridium, in combination with a chiral auxiliary, have shown high stereoselectivity in the reductive amination of ketones. kanto.co.jp Rhenium-catalyzed direct reductive amination of ketones with N-protected amines has also been reported to proceed with excellent chemoselectivity and diastereoselectivity. rsc.org While direct catalytic asymmetric reductive amination is efficient, methods involving chiral auxiliaries are also common.

Alkylation Reactions for Chiral Amine Formation

The formation of the chiral center can also be achieved through the diastereoselective alkylation of a substrate containing a chiral auxiliary. rsc.org A common strategy involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org In a hypothetical synthesis of this compound using this method, (S)-alaninamide derived from pseudoephedrine could be alkylated with a p-tolyl-containing electrophile. The chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the desired enantiomerically enriched amine. nih.gov

The diastereoselectivity of such alkylation reactions is often high, and the chiral auxiliary can typically be recovered and reused. nih.govtcichemicals.com

Table 2: Chiral Auxiliaries Used in Asymmetric Alkylation

| Chiral Auxiliary | Type of Reaction | Diastereoselectivity | Reference |

| Pseudoephedrine | Alkylation of amides | High | wikipedia.org |

| Oxazolidinones | Aldol (B89426) and alkylation reactions | High | tcichemicals.com |

| Camphorsultam | Various asymmetric transformations | High | wikipedia.org |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | High |

Enzymatic and Biocatalytic Resolution Methods

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral amines. These methods often rely on the kinetic resolution of a racemic mixture, where one enantiomer reacts significantly faster than the other in the presence of an enzyme.

Lipases are commonly used enzymes for the resolution of racemic amines through acylation. jocpr.com In a typical kinetic resolution of racemic 2-Methyl-1-(p-tolyl)propan-1-amine, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) could be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. mdpi.comnih.gov The choice of acyl donor and solvent is critical for achieving high enantioselectivity. jocpr.com

Transaminases (TAs) are another class of enzymes that are increasingly used for the asymmetric synthesis of chiral amines. mdpi.com An (S)-selective transaminase could be used to convert a prochiral ketone, such as p-tolyl isopropyl ketone, directly into this compound with high enantiopurity by transferring an amino group from an amine donor like isopropylamine. nih.govnih.gov Amine dehydrogenases (AmDHs) also provide a route for the biocatalytic reductive amination of ketones to produce chiral amines. frontiersin.org

Table 3: Enzymes for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Feature | Reference |

| Lipase | Kinetic resolution (acylation) | High enantioselectivity for one enantiomer | jocpr.com |

| Transaminase | Asymmetric synthesis from ketones | Direct amination of prochiral ketones | mdpi.com |

| Amine Dehydrogenase | Reductive amination | Synthesis of chiral amines from ketones | frontiersin.org |

Catalytic Asymmetric Allylic Amination for Chiral N-Substituted Allylic Amines

Catalytic asymmetric allylic amination (AAA) is a powerful method for the synthesis of chiral allylic amines. nih.govacsgcipr.org This reaction typically involves the use of a palladium or iridium catalyst with a chiral ligand to control the stereochemistry of the C-N bond formation between an allylic substrate and a nitrogen nucleophile. nih.govnih.gov However, this methodology is specifically for the synthesis of allylic amines, which contain a double bond adjacent to the carbon bearing the amine group. As this compound is a saturated benzylic amine and not an allylic amine, this synthetic method is not directly applicable for its preparation.

Multistep Synthetic Pathways

When direct stereoselective methods are not feasible or for large-scale production, multistep synthetic sequences are often employed. A plausible multistep synthesis for 2-methyl-1-(p-tolyl)propan-1-amine can be adapted from methodologies developed for structurally similar compounds. google.com

One such pathway could commence from p-tolualdehyde. art-xy.comorgsyn.org A potential synthetic route is outlined below:

Alkylation: Reaction of a p-tolyl halide (e.g., p-methylbenzyl chloride) with isobutyronitrile (B166230) in the presence of a strong base to form 2,2-dimethyl-3-(p-tolyl)propanenitrile. google.com

Hydrolysis: Hydrolysis of the nitrile to the corresponding carboxylic acid, 2,2-dimethyl-3-(p-tolyl)propanoic acid. google.com

Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide (B81097), which upon heating undergoes a Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the racemic amine, 2-Methyl-1-(p-tolyl)propan-1-amine. libretexts.orggoogle.com

Resolution: The resulting racemic amine can then be resolved into its enantiomers using a chiral resolving agent, such as tartaric acid, or through enzymatic resolution as described in section 2.1.4.

A patent for the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds describes a four-step process involving the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation to yield the final amine. This general approach could be adapted for the synthesis of the target compound. google.com

Synthesis from Related Ketone Precursors (e.g., 2-Methyl-1-(p-tolyl)propan-1-one)

The synthesis of this compound from its corresponding ketone precursor, 2-Methyl-1-(p-tolyl)propan-1-one, is primarily achieved through reductive amination. This widely utilized method in organic chemistry involves the conversion of a carbonyl group to an amine through an intermediate imine. The process can be performed in a single step (direct reductive amination) or in two separate steps (indirect reductive amination), involving the initial formation of the imine followed by its reduction.

For the synthesis of a chiral amine such as this compound, achieving high enantioselectivity is crucial. This is often accomplished through asymmetric reductive amination, which employs chiral catalysts, chiral auxiliaries, or biocatalysts.

Catalytic Approaches: Transition metal catalysts are frequently employed for the hydrogenation of the intermediate imine. Catalysts based on nickel, such as Raney Nickel, and noble metals like palladium and platinum are common. researchgate.netresearchgate.net The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) significantly influences the reaction's efficiency and selectivity. For instance, in the broader context of nitrile hydrogenation to primary amines, nickel-based catalysts have demonstrated high selectivity. researchgate.net

Biocatalytic Approaches: An increasingly important method for asymmetric synthesis is the use of enzymes. Amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with high enantioselectivity, operating under mild conditions. frontiersin.org This approach offers an environmentally benign alternative to traditional metal-based catalysis. The use of wild-type AmDHs has proven effective for the synthesis of various small chiral alkyl amines, achieving high conversions and enantiomeric excesses. frontiersin.org

Below is a table summarizing typical conditions for reductive amination.

| Method | Precursor | Reagents & Catalysts | Key Features |

|---|---|---|---|

| Catalytic Reductive Amination | 2-Methyl-1-(p-tolyl)propan-1-one | Ammonia (NH₃), H₂, Raney Ni or Pd/C | Direct, one-pot synthesis. Selectivity is dependent on catalyst and conditions. researchgate.net |

| Asymmetric Reductive Amination | 2-Methyl-1-(p-tolyl)propan-1-one | Chiral ligand/catalyst, H₂ or transfer hydrogenation source | Produces enantiomerically enriched amine. Requires specialized chiral catalysts. |

| Biocatalytic Reductive Amination | 2-Methyl-1-(p-tolyl)propan-1-one | Amine Dehydrogenase (AmDH), Ammonia source, NAD(P)H cofactor | High enantioselectivity, mild reaction conditions, environmentally friendly. frontiersin.org |

Employment of Ritter Reaction and Subsequent Transformations

The Ritter reaction provides an alternative pathway for synthesizing amines. This reaction typically involves the reaction of a nitrile with a substrate capable of forming a stable carbocation, such as an alcohol or alkene, in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The initial product is an N-alkyl amide, which can then be hydrolyzed to yield the corresponding primary amine. missouri.edu

In the context of synthesizing analogues of this compound, a synthetic route might start with 2-methyl-1-(p-tolyl)propan-2-ol. This tertiary alcohol, upon treatment with a strong acid, would generate a stable tertiary carbocation. The subsequent reaction with a nitrile (e.g., acetonitrile) would form a nitrilium ion intermediate, which upon hydrolysis, yields an N-substituted acetamide. The final step is the hydrolysis of this amide to the desired primary amine.

However, the application of the Ritter reaction for this class of compounds has been noted for its low efficiency. For example, a synthesis of 2-methyl-1-(2-methylphenyl)-2-propanamine using a Ritter reaction as a key step reported a yield of only 30% for that specific step. google.com This low yield is a significant drawback for large-scale production. google.com

The general mechanism proceeds as follows:

Carbocation Formation: An alcohol or alkene is protonated by a strong acid, followed by the loss of water or protonation of the double bond to form a carbocation.

Nucleophilic Attack: The nitrile nitrogen attacks the carbocation, forming a nitrilium ion.

Hydrolysis: The nitrilium ion is attacked by water, and after tautomerization and deprotonation, an N-alkyl amide is formed.

Amide Hydrolysis: The resulting amide is hydrolyzed under acidic or basic conditions to yield the primary amine.

| Step | Reactants | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| Carbocation Formation & Nucleophilic Attack | Tertiary Alcohol/Alkene, Nitrile (e.g., HCN, CH₃CN) | Nitrilium Ion | Strong acid (e.g., H₂SO₄) wikipedia.org |

| Hydrolysis to Amide | Nitrilium Ion, Water | N-alkyl amide | Aqueous work-up missouri.edu |

| Hydrolysis to Amine | N-alkyl amide | Primary Amine | Acidic or basic hydrolysis |

Curtius Rearrangement and Catalytic Hydrogenation Sequences

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, with one fewer carbon atom. libretexts.orgorganic-chemistry.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then converted to the amine. wikipedia.orgnih.gov This rearrangement is known for its tolerance of a wide variety of functional groups and complete retention of the stereochemistry of the migrating group. nih.govnih.gov

A synthetic route to this compound analogues utilizing this sequence has been described. google.com The process begins with a substituted benzyl halide, which reacts with isobutyronitrile to form 2-methyl-1-substituted phenyl-2-butyronitrile. This nitrile is then hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is the starting point for the Curtius rearrangement.

The key steps are:

Acyl Azide Formation: The carboxylic acid is converted into an acyl azide. This is often done by first converting the acid to an acid chloride, which then reacts with an azide salt (like sodium azide), or by using reagents like diphenylphosphoryl azide (DPPA). nih.gov

Rearrangement to Isocyanate: The acyl azide is heated, causing it to lose nitrogen gas (N₂) and rearrange to form an isocyanate. This step is concerted and proceeds with retention of configuration. wikipedia.org

Conversion to Amine: The isocyanate can be trapped with various nucleophiles. For the synthesis of a primary amine, the isocyanate is typically hydrolyzed with water or aqueous acid. This initially forms a carbamic acid, which is unstable and decarboxylates to give the primary amine. organic-chemistry.org

Catalytic Hydrogenation: In some sequences described in the literature, the final step involves catalytic hydrogenation to yield the target amine. google.com This step might be necessary to reduce other functional groups in the molecule or to convert an intermediate carbamate (B1207046) into the final amine. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are commonly used for this transformation. nih.gov

This multi-step sequence, particularly the Curtius rearrangement followed by hydrogenation, has been presented as a more efficient alternative to methods like the Ritter reaction for producing this class of compounds. google.com

| Reaction | Starting Material | Key Intermediate | Product | Key Reagents |

|---|---|---|---|---|

| Acyl Azide Formation | Carboxylic Acid | - | Acyl Azide | NaN₃ (via acid chloride) or DPPA nih.gov |

| Curtius Rearrangement | Acyl Azide | Acyl Nitrene (transient) | Isocyanate | Heat (thermal decomposition) wikipedia.org |

| Hydrolysis | Isocyanate | Carbamic Acid | Primary Amine | H₂O, H⁺ or OH⁻ organic-chemistry.org |

| Catalytic Hydrogenation | Unsaturated Intermediate or Carbamate | - | Saturated Amine | H₂, Pd/C google.comnih.gov |

Evaluation of Synthetic Efficiency and Scalability in Academia

When comparing the methodologies for synthesizing this compound and its analogues, distinct advantages and disadvantages emerge.

Synthesis from Ketone Precursors: Asymmetric reductive amination is often the most direct route. Its efficiency is highly dependent on the catalyst. Biocatalytic methods, while offering high enantioselectivity and mild conditions, may face challenges in scalability related to enzyme production, stability, and cost. frontiersin.org Traditional catalytic hydrogenation is scalable but achieving high enantioselectivity can require expensive and proprietary chiral ligands.

Mechanistic Investigations of Reactions Involving S 2 Methyl 1 P Tolyl Propan 1 Amine

Fundamental Reactivity Studies of Primary Chiral Amines

Primary chiral amines are a cornerstone of modern organic synthesis, valued for their ability to act as both nucleophiles and bases, and to impart stereochemical information during a reaction. The reactivity of an amine like (S)-2-Methyl-1-(P-tolyl)propan-1-amine is governed by the lone pair of electrons on the nitrogen atom, its steric environment, and the electronic effects of its substituents.

The defining characteristic of an amine's reactivity is the nucleophilicity of the nitrogen atom, which possesses a lone pair of electrons. masterorganicchemistry.com This allows primary amines to react with a wide range of electrophiles—species that are electron-deficient. Nucleophilicity refers to the rate at which a nucleophile attacks an electrophilic center. For primary amines, this property is influenced by several factors, including basicity, steric hindrance, and the nature of the solvent. masterorganicchemistry.com

This compound acts as a potent nucleophile. The isopropyl group and the p-tolyl group are both electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity compared to simpler amines. However, these bulky groups also introduce significant steric hindrance around the nitrogen, which can temper its reactivity towards sterically congested electrophiles. libretexts.org

Common electrophilic reactants for primary amines include:

Alkyl Halides (R-X): Amines can displace a halide ion from an alkyl halide in a nucleophilic substitution reaction (SN2) to form secondary amines. The reaction is sensitive to steric bulk on both the amine and the alkyl halide. libretexts.org

Carbonyl Compounds (Aldehydes and Ketones): Primary amines undergo nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This process typically results in the formation of an imine (or Schiff base) after subsequent dehydration. wikipedia.org This reaction is fundamental to processes like the Mannich reaction.

Acyl Halides and Anhydrides: These highly reactive electrophiles react readily with primary amines to form stable amide bonds.

| Factor | Influence on Nucleophilicity of this compound |

| Electronic Effects | The p-tolyl and isopropyl groups are electron-donating, increasing electron density on the nitrogen and enhancing nucleophilicity. |

| Steric Hindrance | The bulky isopropyl and p-tolyl groups can physically obstruct the nitrogen's lone pair from attacking sterically crowded electrophiles, thus reducing the reaction rate. libretexts.org |

| Basicity | Generally, stronger bases are stronger nucleophiles. The electron-donating groups increase the basicity of the amine, which correlates with higher nucleophilicity. masterorganicchemistry.com |

| Solvent | In protic solvents, hydrogen bonding to the amine's lone pair can decrease its nucleophilicity. Aprotic solvents do not form such strong interactions, often leading to enhanced reactivity. |

As derivatives of ammonia (B1221849), amines are weak bases. The lone pair on the nitrogen atom can accept a proton (H⁺) from an acid, forming an ammonium (B1175870) salt. This acid-base reaction is a reversible equilibrium. For this compound (represented as R-NH₂), the equilibrium in the presence of an acid (HA) is:

R-NH₂ + HA ⇌ R-NH₃⁺ + A⁻

The position of this equilibrium is described by the pKa of the conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton. The basicity of primary amines is influenced by the electronic nature of the substituents attached to the nitrogen. Electron-donating groups increase basicity by stabilizing the positive charge in the resulting ammonium ion, while electron-withdrawing groups decrease it.

The structure of this compound features two electron-donating groups attached to the carbon adjacent to the amino group: an isopropyl group and a p-tolyl group. These groups increase the electron density at the nitrogen atom, making it a stronger base than ammonia or simple primary alkylamines. Protonation occurs at the nitrogen's lone pair, converting the neutral chiral amine into its corresponding chiral ammonium ion. This conversion is crucial in many chemical processes, including its use as a resolving agent for racemic acids, where diastereomeric ammonium salts are formed. mdpi.com

Detailed Mechanistic Pathways in Catalytic Transformations

The utility of this compound extends to its role in catalyzing complex organic transformations, where it actively participates in the reaction mechanism to facilitate bond formation and control stereochemistry.

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton (typically a ketone, aldehyde, or other carbonyl compound). su.edu.pkorganic-chemistry.org

The role of this compound in this reaction is to form a key reactive intermediate, the iminium ion. The mechanism proceeds as follows:

Nucleophilic Attack: The amine attacks the carbonyl carbon of the aldehyde.

Proton Transfer & Dehydration: A series of proton transfers followed by the elimination of a water molecule generates a highly electrophilic iminium ion.

Nucleophilic Addition: The enol form of the ketone (or another carbon nucleophile) attacks the electrophilic carbon of the iminium ion.

Protonation: A final protonation step yields the final β-amino carbonyl product.

Because this compound is chiral, the iminium ion it forms is also chiral. This chiral electrophile influences the direction from which the nucleophile can attack, leading to the preferential formation of one stereoisomer of the product. This process of chiral induction is a cornerstone of asymmetric synthesis.

| Step | Intermediate | Role of this compound |

| 1 | Hemiaminal | Acts as the initial nucleophile attacking the aldehyde. |

| 2 | Iminium Ion | The amine is converted into a chiral electrophilic intermediate after dehydration. wikipedia.org |

| 3 | Enol/Enolate | The chiral iminium ion is the target for the carbon nucleophile. |

| 4 | Mannich Base (Product) | The amine moiety is incorporated into the final product structure. |

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules, as well as the energetics of reaction pathways. jst.org.injst.org.in For reactions involving this compound, DFT studies can provide profound insights into the structure and stability of key intermediates and transition states that are often difficult to observe experimentally.

In the context of the Mannich reaction, DFT calculations can be used to:

Model Intermediate Structures: Determine the precise three-dimensional geometry of the chiral iminium ion formed from this compound.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) of the enol and the Lowest Unoccupied Molecular Orbital (LUMO) of the iminium ion are central to the C-C bond-forming step. DFT calculates the energies and shapes of these orbitals, helping to explain reactivity. nih.gov

Calculate Transition State Energies: By modeling the transition state of the nucleophilic attack on the iminium ion, DFT can predict the activation energy. Comparing the energies of the different diastereomeric transition states allows researchers to rationalize and predict the stereochemical outcome of the reaction. researchgate.net

These computational studies help elucidate how the specific stereochemistry of the amine directs the reaction, providing a theoretical foundation for understanding the mechanisms of chiral induction.

Stereochemical Outcomes and Chiral Induction Mechanisms

Chiral induction is the process by which a chiral entity in a reaction influences the creation of a new stereocenter, resulting in an unequal formation of stereoisomers. This compound is an effective agent for chiral induction due to its stereochemically defined center.

The primary mechanism of chiral induction involves the formation of diastereomeric transition states. When the chiral amine reacts with an achiral substrate to form an intermediate (like the iminium ion in the Mannich reaction), this intermediate is chiral. The subsequent approach of another reactant will occur through different pathways, each corresponding to a different transition state. These transition states, being diastereomeric, have different energies.

According to the Curtin-Hammett principle, the ratio of the products formed is determined by the difference in the free energies of these diastereomeric transition states (ΔΔG‡). The pathway with the lower activation energy will be favored, leading to the predominant formation of one stereoisomer. The steric bulk of the isopropyl and p-tolyl groups on this compound plays a crucial role in differentiating the energies of these transition states. The larger groups create a sterically biased environment, forcing the incoming nucleophile to approach from the less hindered face of the iminium ion, thereby controlling the stereochemistry of the newly formed C-C bond. This principle is fundamental to asymmetric catalysis and the synthesis of enantiomerically enriched compounds. researchgate.net

Derivatization Strategies and Characterization in Advanced Chemical Research

Formation of Amide Derivatives for Structural Elucidation

The conversion of (S)-2-Methyl-1-(p-tolyl)propan-1-amine into an amide derivative is a cornerstone technique for confirming its structure and, crucially, its absolute stereochemistry. This is typically achieved by reacting the amine with a chiral carboxylic acid or an activated form of it, such as an acid chloride. This reaction creates a pair of diastereomers, which, unlike the original enantiomers, possess different physical and spectroscopic properties.

The formation of these diastereomeric amides is the basis for several methods of stereochemical determination. acs.orgresearchgate.net By using a chiral derivatizing agent (CDA) of a known absolute configuration, the resulting diastereomers can be analyzed to deduce the configuration of the original amine. frontiersin.org For instance, reacting this compound with the two separate enantiomers of a chiral acid like methoxytrifluoromethylphenylacetic acid (MTPA) would produce two distinct diastereomeric amides whose differing spectroscopic signatures can be compared. researchgate.net

Analytical Derivatization for Chromatographic Analysis (e.g., HPLC, GC)

For chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often essential. Primary amines like this compound can be polar and may exhibit poor chromatographic behavior, such as peak tailing or low volatility. Derivatization addresses these issues by converting the polar amine group into a less polar, more volatile, or more easily detectable functional group. nih.gov

Reagents that introduce an additional p-tolyl group can be utilized for derivatization. One such class of reagents is isocyanates, for example, p-tolyl isocyanate or p-toluenesulfonyl isocyanate. nih.govnih.gov p-Tolyl isocyanate reacts with the primary amine of this compound to form a stable urea (B33335) derivative.

This reaction is advantageous for several reasons:

Increased Molecular Weight: The addition of the p-tolyl group increases the molecular weight, which can be beneficial for mass spectrometry (MS) analysis.

Altered Volatility and Polarity: The resulting urea is less polar than the parent amine, which can improve its behavior in both GC and reversed-phase HPLC.

Enhanced Detection: The introduction of an additional aromatic ring can enhance the UV absorbance, improving detection sensitivity in HPLC-UV analysis.

Studies have shown that p-tolyl isocyanate is an effective derivatizing reagent for various polar compounds, producing stable derivatives suitable for GC-MS analysis. nih.govresearchgate.net Similarly, p-toluenesulfonyl isocyanate has been successfully used as a derivatization reagent to enhance electrospray ionization in HPLC-MS, allowing for highly sensitive detection. nih.govresearchgate.net

To achieve very low detection limits in HPLC, derivatization with a fluorescent tagging reagent is a common and powerful strategy. mdpi.com This involves reacting the amine with a reagent that attaches a fluorophore, a molecule that absorbs light at one wavelength and emits it at a longer wavelength. The resulting derivative can be detected with high sensitivity and selectivity by an HPLC fluorescence detector. thermofisher.com

A variety of reagents are available for the fluorescent labeling of primary amines: rsc.org

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide adducts.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives under mild conditions. thermofisher.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. thermofisher.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl): Used to create fluorescent derivatives for sensitive detection. mdpi.com

The choice of reagent depends on the specific requirements of the analysis, such as the desired emission wavelength, reaction conditions, and stability of the derivative. rsc.org This pre-column derivatization technique significantly enhances analytical sensitivity, with detection limits often reaching the femtomole (fmol) level. nih.gov

Spectroscopic and Crystallographic Analysis of Derivatives

Following derivatization, a suite of analytical techniques is employed to characterize the newly formed molecule. Spectroscopic methods like NMR and IR are used to confirm the structure and stereochemistry, while X-ray crystallography can provide definitive proof of the three-dimensional arrangement of atoms in space. nih.gov

NMR spectroscopy is one of the most powerful tools for determining the absolute configuration of a chiral amine via the analysis of its diastereomeric derivatives. acs.org After reacting this compound with a chiral derivatizing agent (CDA), the resulting diastereomers will exhibit distinct NMR spectra. researchgate.net

The principle lies in the fact that the nuclei in one diastereomer are in a slightly different chemical environment compared to the corresponding nuclei in the other diastereomer. This results in different chemical shifts (δ). By observing the differences in chemical shifts (Δδ) for protons near the chiral center, the absolute configuration of the parent amine can be assigned based on established empirical models, such as Mosher's model for MTPA amides. researchgate.netfrontiersin.org Both ¹H NMR and ¹⁹F NMR (if a fluorine-containing CDA is used) are commonly employed for this purpose. frontiersin.orgnih.gov

| Technique | Principle | Typical Chiral Derivatizing Agent (CDA) | Observed Effect | Reference |

|---|---|---|---|---|

| ¹H NMR | Formation of diastereomeric amides leads to different chemical environments for protons near the chiral center. | (R)- and (S)-Methoxyphenylacetic acid (MPA) | Separated signals for corresponding protons in the two diastereomers (Δδ ≠ 0). | researchgate.net |

| ¹⁹F NMR | Use of a fluorine-containing CDA creates diastereomers with distinct ¹⁹F chemical shifts. | (R)- and (S)-Methoxytrifluoromethylphenylacetic acid (MTPA) | Separated signals for the -CF₃ groups in the ¹⁹F spectrum. | researchgate.netfrontiersin.org |

| ¹³C NMR | Diastereotopic carbons exhibit different chemical shifts. | Various chiral acids | Different ¹³C signals for carbons near the stereocenter. | nih.gov |

Infrared (IR) spectroscopy is an effective and straightforward method for confirming the success of a derivatization reaction by identifying the functional groups present in the molecule. When this compound (a primary amine) is converted into an amide or a urea derivative, the IR spectrum shows predictable and distinct changes.

The key transformation is the disappearance of the characteristic primary amine absorptions and the appearance of new, strong absorptions characteristic of the amide or urea linkage. Specifically, the N-H stretching vibrations of the primary amine (two bands, ~3300-3500 cm⁻¹) are replaced by the N-H stretch of the secondary amide (one band, ~3300 cm⁻¹) and, most significantly, the appearance of the strong Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands. nih.gov

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance in Spectrum | Reference |

|---|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Present in this compound | nist.gov |

| Amide (-CONH-) | N-H Stretch | ~3300 (one band) | Present in the amide derivative | nih.gov |

| Amide (-CONH-) | Amide I (C=O Stretch) | 1630 - 1680 | Strong absorption in the amide derivative | nih.gov |

| Amide (-CONH-) | Amide II (N-H Bend) | 1515 - 1570 | Strong absorption in the amide derivative | nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. wikipedia.org The auxiliary introduces a chiral element that directs subsequent reactions to occur with high diastereoselectivity, after which it can be cleaved and often recovered. wikipedia.orgsigmaaldrich.com (S)-2-Methyl-1-(p-tolyl)propan-1-amine serves as an effective chiral auxiliary, particularly after being converted into an amide derivative.

In a typical application, the amine is acylated with a prochiral carboxylic acid derivative. The resulting chiral amide can then be deprotonated at the α-carbon to form a chiral enolate. The steric bulk of the auxiliary, particularly the isopropyl and tolyl groups, effectively shields one face of the enolate. This steric hindrance directs incoming electrophiles, such as alkyl halides or aldehydes, to attack from the less hindered face, resulting in the formation of one diastereomer in significant excess. harvard.edu This methodology is highly effective for diastereoselective alkylation and aldol (B89426) reactions. nih.govosi.lv The high degree of stereocontrol is critical for synthesizing enantiomerically pure carboxylic acids, alcohols, and ketones.

Table 1: Representative Diastereoselective Reactions Using Amide Derivatives of Chiral Amines This table illustrates the expected outcomes based on well-established principles of chiral auxiliary-mediated synthesis.

| Reaction Type | Electrophile | Expected Major Product Stereochemistry | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Alkylation | Benzyl (B1604629) bromide | (S,S) | >95% |

| Alkylation | Iodomethane | (S,S) | >95% |

| Aldol Addition | Benzaldehyde | (S,S,R) | >98% |

Role as a Chiral Building Block for Complex Molecule Construction

Beyond its transient role as an auxiliary, this compound is a valuable chiral building block, where its core structure is permanently integrated into the final target molecule. enamine.net Its inherent chirality is used to construct complex, enantiomerically pure molecules, including heterocycles and pharmaceutical agents.

Precursor in the Synthesis of N-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. nih.govorganic-chemistry.org Chiral amines are key starting materials for the enantioselective synthesis of these rings, particularly pyrrolidines and their derivatives. nih.govorganic-chemistry.org A common strategy involves the alkylation of the amine with a substrate containing a leaving group, followed by an intramolecular cyclization.

For instance, this compound can be reacted with a four-carbon chain bearing electrophilic sites at both ends, such as 1,4-dibromobutane. The initial nucleophilic attack by the amine displaces one bromide, and a subsequent intramolecular N-alkylation reaction forms the five-membered pyrrolidine (B122466) ring. The stereocenter from the original amine directs the conformation of the cyclization transition state, influencing the stereochemistry of the final product. This approach is a powerful method for creating substituted chiral pyrrolidines. nih.govmdpi.com

Intermediate in the Preparation of Pharmaceutical Agents

The demand for enantiomerically pure drugs has driven the development of synthetic routes that utilize chiral building blocks. enamine.net The structural motif of a chiral β-amino acid is a key component in many modern pharmaceuticals, including the widely used antidiabetic agent Sitagliptin. nih.govgoogle.comresearchgate.net The synthesis of Sitagliptin and its analogues often relies on the asymmetric synthesis of a chiral amine followed by its incorporation into the final drug structure. nih.govresearchgate.net

This compound serves as a valuable precursor for analogues of such pharmaceuticals. Its structure provides a template for the α-chiral amine portion of the target molecule. Synthetic strategies can involve modifying the amine or using it in coupling reactions to build the larger drug scaffold, ensuring the correct stereochemistry is present from an early stage.

Formation of Beta-Amino Carbonyl Compounds and Analogues

Beta-amino carbonyl compounds are fundamental building blocks in organic synthesis, serving as precursors to amino alcohols, amino acids, and various heterocyclic systems. nih.gov The Mannich reaction is one of the most powerful methods for their preparation, involving the condensation of an amine, an aldehyde, and a carbonyl compound with an enolizable proton. wikipedia.org

When a chiral amine like this compound is used, the reaction can proceed with high stereoselectivity. The amine first reacts with the aldehyde to form a chiral iminium ion. The enolate of the carbonyl compound then adds to this iminium ion. The facial selectivity of this addition is controlled by the stereocenter of the amine, leading to the formation of an enantiomerically enriched β-amino carbonyl product. organic-chemistry.org This asymmetric Mannich reaction is a cornerstone of modern organic synthesis for producing chiral molecules.

Table 2: Asymmetric Mannich Reaction with this compound This table presents a representative, plausible outcome for the specified three-component reaction.

| Aldehyde | Ketone | Product: Chiral β-Amino Ketone |

|---|---|---|

| Formaldehyde | Acetone | (S)-4-(1-(p-tolyl)isobutylamino)butan-2-one |

| Benzaldehyde | Acetophenone | (R)-3-((S)-2-methyl-1-(p-tolyl)propylamino)-1,3-diphenylpropan-1-one |

Development of Novel Catalytic Systems Based on the Amine Structure

Chiral amines and their derivatives are at the forefront of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. nih.gov Proline and its derivatives, for example, are well-known catalysts for aldol and Michael reactions. unibo.itmdpi.com Primary chiral amines like this compound can also function as organocatalysts.

The catalytic cycle typically involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or iminium ion intermediate. This transient species then reacts with a second substrate in a highly stereocontrolled manner. For example, in a Michael addition, the enamine would add to a nitroolefin or an enone, with the chiral amine environment directing the stereochemical outcome. mdpi.com After the key bond-forming step, the catalyst is regenerated, ready to start a new cycle. This approach avoids the use of metals, offering a "greener" catalytic alternative.

Explorations in Ligand Design for Metal-Catalyzed Reactions

The vast majority of industrial-scale asymmetric syntheses rely on transition metal catalysis, where a chiral ligand bound to a metal center is responsible for inducing stereoselectivity. Chiral amines are excellent precursors for a wide variety of ligands due to the ease with which the nitrogen atom can be functionalized. mdpi.com

This compound can be readily converted into multidentate ligands. For example, it can be used to synthesize chiral phosphine-amine (P,N) ligands, which are highly effective in reactions such as palladium-catalyzed asymmetric allylic alkylation or rhodium-catalyzed hydrogenation. researchgate.netnih.govresearchgate.net The amine can also be transformed into salen-type or bis(phenolate) ligands. nih.gov When complexed with a metal like palladium(II), these ligands create a well-defined chiral pocket around the metal's active site, forcing reactants to approach in a specific orientation and thereby ensuring the formation of a single enantiomeric product. science.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyl bromide |

| Iodomethane |

| Benzaldehyde |

| Isobutyraldehyde |

| 1,4-dibromobutane |

| Sitagliptin |

| Formaldehyde |

| Acetone |

| (S)-4-(1-(p-tolyl)isobutylamino)butan-2-one |

| Acetophenone |

| (R)-3-((S)-2-methyl-1-(p-tolyl)propylamino)-1,3-diphenylpropan-1-one |

| Propanal |

| Cyclohexanone |

| 2-(((S)-2-methyl-1-(p-tolyl)propylamino)(propyl)methyl)cyclohexan-1-one |

| Proline |

| Palladium(II) |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The synthesis of chiral amines is a major focus of green chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous reagents. chemistryjournals.net Future research on (S)-2-Methyl-1-(p-tolyl)propan-1-amine should prioritize the development of sustainable and efficient synthetic methodologies.

One of the most promising avenues is the use of biocatalysis. semanticscholar.org Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) offer highly selective routes to chiral amines under mild, aqueous conditions. nih.gov A potential biocatalytic route to this compound could involve the asymmetric reductive amination of the corresponding prochiral ketone, 2-methyl-1-(p-tolyl)propan-1-one. Research in this area would involve screening existing enzyme libraries and potentially engineering novel enzymes for optimal activity and stereoselectivity towards this specific substrate. The use of whole-cell biocatalysts could further enhance the sustainability of the process by simplifying enzyme purification and cofactor regeneration. semanticscholar.org

Another green approach involves the use of heterogeneous catalysis, where the catalyst can be easily recovered and reused. organic-chemistry.org Developing solid-supported chiral catalysts for the asymmetric hydrogenation of the corresponding imine or reductive amination of the ketone could provide an efficient and recyclable method for the synthesis of this compound. Furthermore, exploring solvent-free reaction conditions or the use of green solvents like water or ionic liquids would significantly improve the environmental footprint of the synthesis. chemistryjournals.net

| Green Synthetic Strategy | Potential Precursor | Key Advantages |

| Biocatalysis (Transaminase) | 2-methyl-1-(p-tolyl)propan-1-one | High enantioselectivity, mild reaction conditions, aqueous media. |

| Biocatalysis (IRED/AmDH) | 2-methyl-1-(p-tolyl)propan-1-one | High atom economy, direct conversion. |

| Heterogeneous Catalysis | 2-methyl-1-(p-tolyl)propan-1-one or corresponding imine | Catalyst recyclability, process simplification. |

| Solvent-free/Green Solvents | Various | Reduced solvent waste, improved safety profile. |

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The reactivity of chiral amines is central to their utility in organic synthesis. For this compound, future research could uncover novel reactivity patterns, particularly in the realm of asymmetric catalysis where it could serve as a chiral ligand or catalyst.

As a primary amine, it can be readily converted into more complex catalytic structures, such as bifunctional amine-thioureas or N-heterocyclic carbenes (NHCs). nih.govrsc.org These derivatives could then be employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. bohrium.com The specific steric and electronic properties conferred by the p-tolyl and isobutyl groups could lead to unique selectivity profiles in these catalytic cycles. Investigating its use in dual-catalysis systems, where it works in concert with a metal catalyst, could also unlock new synthetic possibilities.

Furthermore, the development of novel catalytic cycles involving this compound as a chiral auxiliary is a promising area. The amine could be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. This approach could be particularly useful for the synthesis of complex molecules with multiple stereocenters.

Expansion of Applications in Emerging Areas of Organic Chemistry

Chiral amines are crucial building blocks in medicinal chemistry and materials science. nih.govrsc.org While the specific applications of this compound are not yet well-defined, its structure suggests potential utility in several emerging areas.

In medicinal chemistry, it could serve as a key intermediate for the synthesis of novel bioactive compounds. Its structural similarity to known pharmacophores suggests it could be incorporated into new drug candidates targeting a range of diseases. Future research should involve the synthesis of a library of derivatives of this compound and their evaluation for biological activity.

In the field of materials science, chiral amines are increasingly being used in the development of chiral polymers, metal-organic frameworks (MOFs), and nanomaterials. sigmaaldrich.comnih.govmit.edu this compound could be used as a chiral monomer in polymerization reactions to create materials with unique optical or recognition properties. Its incorporation into MOFs could lead to new materials for enantioselective separations or asymmetric catalysis.

| Emerging Application Area | Potential Role of this compound |

| Medicinal Chemistry | Chiral building block for novel pharmaceuticals. |

| Materials Science | Chiral monomer for polymers, component of chiral MOFs. |

| Organocatalysis | Precursor to novel chiral catalysts and ligands. acs.org |

| Asymmetric Synthesis | Chiral resolving agent, chiral auxiliary. |

Advanced Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of catalysts and substrates. For this compound, advanced computational methods can guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to model potential synthetic routes, predict the stereochemical outcomes of asymmetric reactions, and understand the mechanisms of catalytic cycles involving this amine. For instance, computational modeling could help in the design of an enzyme's active site for the efficient biocatalytic production of the amine or predict the most effective chiral ligand derived from it for a specific asymmetric transformation.

Machine learning algorithms are also emerging as powerful tools for predicting the stereoselectivity of chemical reactions. organic-chemistry.org By training models on existing datasets of similar reactions, it may be possible to predict the optimal conditions for the synthesis of this compound or to forecast its performance as a catalyst in new reactions. This predictive modeling can significantly accelerate the research and development process by minimizing trial-and-error experimentation. organic-chemistry.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.